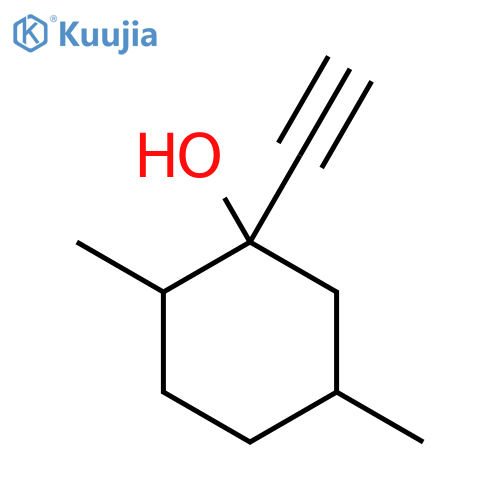Cas no 1560442-86-5 (1-Ethynyl-2,5-dimethylcyclohexan-1-ol)

1560442-86-5 structure
商品名:1-Ethynyl-2,5-dimethylcyclohexan-1-ol
1-Ethynyl-2,5-dimethylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-ethynyl-2,5-dimethylcyclohexan-1-ol
- 1560442-86-5
- CS-0353115
- EN300-1273450
- AKOS014246771
- Cyclohexanol, 1-ethynyl-2,5-dimethyl-
- 1-Ethynyl-2,5-dimethylcyclohexan-1-ol
-
- インチ: 1S/C10H16O/c1-4-10(11)7-8(2)5-6-9(10)3/h1,8-9,11H,5-7H2,2-3H3
- InChIKey: YDZWTZKFMIMRJK-UHFFFAOYSA-N
- ほほえんだ: OC1(C#C)CC(C)CCC1C
計算された属性
- せいみつぶんしりょう: 152.120115130g/mol
- どういたいしつりょう: 152.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 0.95±0.1 g/cm3(Predicted)
- ふってん: 205.9±9.0 °C(Predicted)
- 酸性度係数(pKa): 13.38±0.60(Predicted)
1-Ethynyl-2,5-dimethylcyclohexan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1273450-500mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 500mg |
$809.0 | 2023-10-02 | ||
| Enamine | EN300-1273450-1.0g |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1273450-100mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 100mg |
$741.0 | 2023-10-02 | ||
| Enamine | EN300-1273450-250mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 250mg |
$774.0 | 2023-10-02 | ||
| Enamine | EN300-1273450-5000mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 5000mg |
$2443.0 | 2023-10-02 | ||
| Enamine | EN300-1273450-1000mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 1000mg |
$842.0 | 2023-10-02 | ||
| Enamine | EN300-1273450-10000mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 10000mg |
$3622.0 | 2023-10-02 | ||
| Enamine | EN300-1273450-50mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 50mg |
$707.0 | 2023-10-02 | ||
| Enamine | EN300-1273450-2500mg |
1-ethynyl-2,5-dimethylcyclohexan-1-ol |
1560442-86-5 | 2500mg |
$1650.0 | 2023-10-02 |
1-Ethynyl-2,5-dimethylcyclohexan-1-ol 関連文献
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
1560442-86-5 (1-Ethynyl-2,5-dimethylcyclohexan-1-ol) 関連製品
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
